Selexipag

Beschreibung

Eigenschaften

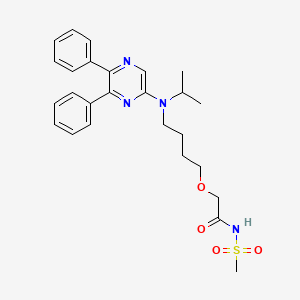

IUPAC Name |

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWZQTURMXZVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027959 | |

| Record name | Selexipag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475086-01-2 | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475086-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selexipag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475086012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selexipag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selexipag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELEXIPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXC0E384L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Selexipag's Mechanism of Action in Pulmonary Arterial Hypertension: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selexipag is a first-in-class, orally available, selective prostacyclin IP receptor agonist approved for the treatment of pulmonary arterial hypertension (PAH). It represents a significant advancement in targeting the prostacyclin pathway, a key therapeutic target in PAH. Unlike prostacyclin analogs, this compound is a non-prostanoid prodrug that is hydrolyzed in vivo to its active metabolite, ACT-333679. This active metabolite is a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor expressed on pulmonary artery smooth muscle cells and platelets. Activation of the IP receptor by ACT-333679 initiates a signaling cascade that leads to vasodilation, inhibition of vascular smooth muscle cell proliferation, and prevention of platelet aggregation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, signaling pathways, and the key experimental evidence that underpins our understanding of its therapeutic effects in PAH.

The Prostacyclin Pathway in Pulmonary Arterial Hypertension

Pulmonary arterial hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. A key feature of PAH pathophysiology is the dysregulation of the prostacyclin pathway. In healthy individuals, prostacyclin (PGI2), produced by endothelial cells, acts as a potent vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation. In patients with PAH, there is a deficiency in the production of prostacyclin, contributing to the characteristic vascular remodeling and vasoconstriction of the pulmonary arteries.[1] Targeting this pathway with IP receptor agonists is a cornerstone of PAH therapy.

This compound: A Selective IP Receptor Agonist

This compound is a diphenylpyrazine-based compound that is structurally distinct from prostacyclin and its analogs. It is a prodrug that is rapidly converted to its active metabolite, ACT-333679, by carboxylesterases in the liver.[1] ACT-333679 is a highly potent and selective agonist for the IP receptor.[2][3]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The pharmacokinetic and pharmacodynamic profiles of this compound and its active metabolite have been well-characterized in clinical studies.

| Parameter | This compound | ACT-333679 (Active Metabolite) | Reference(s) |

| Time to Maximum Concentration (Tmax) | 1 hour | 3-4 hours | [1] |

| Elimination Half-life | 0.8-2.5 hours | 6.2-13.5 hours | |

| Potency vs. This compound | - | ~37-fold more potent | |

| IP Receptor Binding Affinity (Ki) | Not specified | 20 nM | |

| EC50 for Cellular Relaxation | Not specified | 4.3 nM | |

| IC50 for Cell Proliferation Inhibition | Not specified | 4.0 nM |

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound and its Active Metabolite, ACT-333679.

Clinical Efficacy in Pulmonary Arterial Hypertension

The clinical efficacy of this compound has been demonstrated in robust clinical trials, most notably the Phase 3 GRIPHON study.

| Clinical Trial | Primary Endpoint | Result | Hazard Ratio (99% CI) | Reference(s) |

| GRIPHON (Phase 3) | Composite of morbidity or mortality | 40% risk reduction with this compound vs. Placebo | 0.60 (0.46 to 0.78) | |

| Phase 2 Study | Change in Pulmonary Vascular Resistance (PVR) at 17 weeks | 30.3% reduction with this compound vs. Placebo | Not Applicable |

Table 2: Key Clinical Efficacy Data for this compound in Pulmonary Arterial Hypertension.

Molecular Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound are mediated through the activation of the IP receptor and the subsequent intracellular signaling cascade.

Metabolic Activation of this compound

This compound is a prodrug that requires in vivo conversion to its active form.

IP Receptor Signaling Cascade

Upon binding of ACT-333679, the IP receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit of its coupled G-protein. This initiates a cascade of events within the pulmonary artery smooth muscle cell.

The primary downstream effector of this pathway is the increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK results in the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation. Furthermore, cAMP-PKA signaling has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells.

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been supported by a variety of in vitro and in vivo experimental models.

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound's active metabolite, ACT-333679, to the prostacyclin IP receptor.

-

Methodology:

-

Receptor Source: Membranes from cells recombinantly expressing the human IP receptor (e.g., HEK293 or CHO cells) are prepared.

-

Radioligand: A radiolabeled ligand with known high affinity for the IP receptor (e.g., [3H]-iloprost) is used.

-

Competition Assay: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (ACT-333679).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

-

Objective: To measure the functional consequence of IP receptor activation by quantifying the production of the second messenger, cAMP.

-

Methodology:

-

Cell Culture: Cells expressing the IP receptor are cultured in multi-well plates.

-

Stimulation: The cells are treated with varying concentrations of the agonist (ACT-333679) for a defined period.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing technologies such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: A dose-response curve is generated to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

-

References

The Role of Selexipag's Active Metabolite, ACT-333679, in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selexipag, a prostacyclin IP receptor agonist, is a critical therapeutic agent in the management of pulmonary arterial hypertension (PAH). Upon oral administration, this compound is rapidly hydrolyzed by carboxylesterases to its active metabolite, ACT-333679. This metabolite is the primary contributor to the pharmacological effects of this compound, exhibiting a significantly higher potency and a longer half-life than its parent compound. Understanding the preclinical profile of ACT-333679 is paramount for researchers and drug development professionals working to innovate within the prostacyclin signaling pathway. This technical guide provides an in-depth overview of the research role of ACT-333679, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used to elucidate its activity.

Physicochemical and Pharmacokinetic Properties of ACT-333679

ACT-333679, also known as MRE-269, is a potent and selective non-prostanoid agonist of the prostacyclin receptor (IP receptor)[1]. It is the active form of the prodrug this compound and is responsible for the majority of the therapeutic effects observed in vivo[1][2].

Pharmacokinetic Profile

Following oral administration of this compound, ACT-333679 is formed with a median Tmax of 3 to 4 hours[3]. The metabolite has a mean terminal elimination half-life ranging from 6.2 to 13.5 hours[3]. At steady state, the systemic exposure to ACT-333679 is approximately 3- to 4-fold higher than that of this compound.

| Parameter | This compound | ACT-333679 | Reference |

| Median Tmax (hours) | 1 | 3 - 4 | |

| Mean Terminal Half-life (hours) | 0.8 - 2.5 | 6.2 - 13.5 | |

| Steady-State Exposure Relative to this compound | 1x | 3-4x |

Table 1: Comparative Pharmacokinetic Parameters of this compound and ACT-333679.

Mechanism of Action and Signaling Pathways

ACT-333679 exerts its effects by selectively binding to and activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Activation of the IP receptor initiates a signaling cascade that is central to its therapeutic effects in pulmonary arterial hypertension.

IP Receptor Signaling Cascade

The binding of ACT-333679 to the IP receptor primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of smooth muscle cell proliferation.

Biased Agonism

A key characteristic of ACT-333679 is its nature as a biased agonist. While it acts as a full agonist in downstream cellular assays relevant to PAH, such as cellular relaxation and inhibition of proliferation, it displays partial agonism in more proximal signaling events like cAMP accumulation and β-arrestin recruitment. This biased activity may contribute to its sustained efficacy and favorable side-effect profile, as it limits receptor desensitization and internalization that are often associated with full β-arrestin recruitment.

Quantitative In Vitro Pharmacology

The following tables summarize the quantitative data from key in vitro experiments that characterize the pharmacological profile of ACT-333679.

| Assay | Parameter | ACT-333679 | Iloprost (Comparator) | Reference |

| Cellular Relaxation (PASMC) | EC50 (nM) | 4.3 | - | |

| Inhibition of Cell Proliferation (PASMC) | IC50 (nM) | 4.0 | - | |

| Inhibition of Extracellular Matrix Synthesis (PASMC) | IC50 (nM) | 8.3 | - | |

| cAMP Accumulation | Emax (%) | 56 | ~100 | |

| β-Arrestin Recruitment | Emax (%) | 40 | ~100 |

Table 2: In Vitro Potency and Efficacy of ACT-333679 in Pulmonary Artery Smooth Muscle Cells (PASMC).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments cited in the characterization of ACT-333679.

cAMP Accumulation Assay

This assay quantifies the intracellular accumulation of cAMP in response to IP receptor agonism.

Objective: To determine the potency and efficacy of ACT-333679 in stimulating cAMP production.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human IP receptor are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 384-well plates at a density of approximately 5,000 cells per well and incubated overnight.

-

Agonist Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then stimulated with varying concentrations of ACT-333679 or a reference agonist (e.g., iloprost) for 30 minutes at 37°C.

-

cAMP Quantification: Intracellular cAMP levels are measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit, following the manufacturer's instructions. The HTRF signal is read on a compatible plate reader.

-

Data Analysis: The HTRF ratio is used to calculate the concentration of cAMP. Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression analysis.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated IP receptor.

Objective: To assess the potential of ACT-333679 to induce β-arrestin-mediated receptor desensitization.

Methodology:

-

Cell Line: A specialized cell line, such as the PathHunter CHO-hIP β-Arrestin cell line, is used. These cells co-express the IP receptor fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor.

-

Cell Seeding: Cells are plated in 384-well plates and incubated overnight.

-

Agonist Treatment: Cells are treated with a dilution series of ACT-333679 or a control agonist for 90 minutes at 37°C.

-

Detection: A detection reagent containing the enzyme substrate is added. The recruitment of β-arrestin to the receptor brings the enzyme fragments into proximity, forming an active enzyme that converts the substrate into a chemiluminescent product.

-

Signal Measurement: The chemiluminescent signal is measured using a plate reader.

-

Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax for β-arrestin recruitment.

Pulmonary Artery Smooth Muscle Cell (PASMC) Relaxation Assay

This assay evaluates the vasorelaxant properties of ACT-333679 on pre-contracted smooth muscle cells.

Objective: To quantify the potency of ACT-333679 in inducing cellular relaxation.

Methodology:

-

Cell Culture: Human PASMCs are cultured in specialized smooth muscle cell growth medium.

-

Impedance Measurement: Cells are seeded on plates with integrated gold microelectrodes. Cellular impedance is continuously monitored.

-

Pre-contraction: Cells are treated with a vasoconstrictor, such as endothelin-1 (ET-1), to induce contraction, which is observed as an increase in impedance.

-

Agonist Addition: Once a stable contraction plateau is reached, various concentrations of ACT-333679 are added.

-

Relaxation Monitoring: Cellular relaxation is measured as a decrease in impedance over time.

-

Data Analysis: The magnitude of the impedance decrease is used to construct concentration-response curves and calculate the EC50 for relaxation.

Inhibition of Cell Proliferation Assay

This assay determines the anti-proliferative effect of ACT-333679 on PASMCs.

Objective: To measure the IC50 of ACT-333679 for inhibiting PASMC proliferation.

Methodology:

-

Cell Seeding and Starvation: PASMCs are seeded in 96-well plates and serum-starved to synchronize the cell cycle.

-

Stimulation and Treatment: Cells are stimulated with a mitogen, such as platelet-derived growth factor (PDGF), in the presence of varying concentrations of ACT-333679 for 24 hours.

-

[3H]-Thymidine Incorporation: During the final hours of incubation, [3H]-thymidine is added to the culture medium. Proliferating cells incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

Cell Harvesting and Scintillation Counting: Cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of [3H]-thymidine incorporation is calculated for each concentration of ACT-333679, and the IC50 value is determined.

Inhibition of Extracellular Matrix (ECM) Synthesis Assay

This assay assesses the ability of ACT-333679 to inhibit the production of ECM components by PASMCs.

Objective: To determine the IC50 of ACT-333679 for the inhibition of ECM synthesis.

Methodology:

-

Cell Culture and Stimulation: PASMCs are cultured and stimulated with a pro-fibrotic agent, such as transforming growth factor-beta (TGF-β), in the presence of different concentrations of ACT-333679.

-

Metabolic Labeling: A radiolabeled precursor for ECM components, such as [3H]-proline for collagen synthesis, is added to the culture medium.

-

ECM Isolation: After a defined incubation period, the cell layer and supernatant are treated to precipitate and isolate the newly synthesized, radiolabeled ECM proteins.

-

Quantification: The amount of radioactivity incorporated into the ECM is quantified by scintillation counting.

-

Data Analysis: The inhibitory effect of ACT-333679 on ECM synthesis is calculated, and the IC50 value is determined from the dose-response curve.

Conclusion

ACT-333679, the active metabolite of this compound, is a potent and selective IP receptor agonist with a distinct pharmacological profile characterized by biased agonism. Its full efficacy in key downstream pathways relevant to the pathophysiology of pulmonary arterial hypertension, coupled with partial agonism in receptor-proximal signaling events, likely contributes to its sustained therapeutic effects. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study of the prostacyclin pathway and the development of novel therapies for cardiovascular diseases. The continued investigation into the nuanced signaling of molecules like ACT-333679 will undoubtedly pave the way for the next generation of targeted and effective treatments.

References

Selexipag: A Deep Dive into the Selective IP Prostacyclin Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Selexipag (Uptravi®) is a first-in-class, orally active, selective prostacyclin receptor (IP receptor) agonist, structurally distinct from prostacyclin and its analogs. It is indicated for the treatment of pulmonary arterial hypertension (PAH) to delay disease progression and reduce the risk of hospitalization. This compound is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, ACT-333679 (MRE-269), which is approximately 37 times more potent and exhibits high selectivity for the IP receptor. This high selectivity is thought to contribute to a favorable therapeutic window. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, pharmacokinetics, and clinical efficacy of this compound, with a focus on the quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Introduction

Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary arterial pressure and pulmonary vascular resistance, leading to right ventricular failure and death. The prostacyclin (PGI₂) pathway plays a crucial role in the pathophysiology of PAH. PGI₂, produced predominantly by endothelial cells, is a potent vasodilator and inhibitor of platelet aggregation and vascular smooth muscle cell proliferation. In patients with PAH, the expression of prostacyclin synthase is reduced, leading to a deficiency in endogenous PGI₂.

This compound represents a significant advancement in targeting the prostacyclin pathway. Unlike prostacyclin and its analogs, which can have limited stability, require parenteral administration, and may cause side effects due to activation of other prostanoid receptors, this compound is an orally available, selective IP receptor agonist. Its unique pharmacological profile offers a valuable therapeutic option for patients with PAH.

Mechanism of Action: Selective IP Receptor Agonism

This compound and its active metabolite, ACT-333679, exert their therapeutic effects by selectively activating the IP receptor, a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor stimulates the Gs alpha subunit of the heterotrimeric G protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, resulting in:

-

Vasodilation: PKA-mediated phosphorylation of myosin light chain kinase in vascular smooth muscle cells leads to their relaxation and a decrease in pulmonary vascular resistance.[2]

-

Inhibition of Vascular Smooth Muscle Cell Proliferation: Elevated cAMP levels have antiproliferative effects, counteracting the vascular remodeling characteristic of PAH.[3]

-

Inhibition of Platelet Aggregation: Increased cAMP in platelets inhibits their activation and aggregation, reducing the risk of in situ thrombosis.[3]

Signaling Pathway Diagram

Caption: this compound/ACT-333679 signaling pathway.

Pharmacological Profile: Quantitative Data

The selectivity and potency of this compound and its active metabolite are key to their therapeutic efficacy. The following tables summarize the in vitro binding affinities and functional potencies.

Table 1: Receptor Binding Affinity (Ki) of this compound and ACT-333679

| Receptor | This compound Ki (nM) | ACT-333679 Ki (nM) | Selectivity vs. IP Receptor (ACT-333679) |

| IP (human) | 260 [4] | 20 | - |

| EP1 | >10000 | >2600 | >130-fold |

| EP2 | >10000 | ≥2600 | ≥130-fold |

| EP3 | >10000 | >2600 | >130-fold |

| EP4 | >10000 | ≥2600 | ≥130-fold |

| DP1 | >10000 | ≥2600 | ≥130-fold |

| FP | >10000 | >2600 | >130-fold |

| TP | >10000 | >2600 | >130-fold |

Data presented as Ki values, representing the concentration of the ligand that binds to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Potency of ACT-333679

| Assay | Cell Type | Parameter | Value (nM) |

| cAMP Accumulation | Human Pulmonary Arterial Smooth Muscle Cells (PASMC) | EC₅₀ | 4.3 |

| Cellular Relaxation | Human PASMC | EC₅₀ | 4.3 |

| Inhibition of Cell Proliferation | Human PASMC | IC₅₀ | 4.0 |

| Inhibition of Extracellular Matrix Synthesis | Human PASMC | IC₅₀ | 8.3 |

| Inhibition of Platelet Aggregation | Human Platelets | IC₅₀ | 210 |

EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%.

Pharmacokinetics

This compound is rapidly absorbed after oral administration and is hydrolyzed by carboxylesterase 1 to its active metabolite, ACT-333679. The systemic exposure to ACT-333679 at steady state is 3- to 4-fold higher than that of this compound.

Table 3: Pharmacokinetic Parameters of this compound and ACT-333679 in Healthy Subjects (Single Oral Dose)

| Parameter | This compound | ACT-333679 |

| Tₘₐₓ (h) | 1 - 3 | 3 - 4 |

| Cₘₐₓ (ng/mL) | Dose-dependent | Dose-dependent |

| AUC (ng·h/mL) | Dose-proportional | Dose-proportional |

| t₁/₂ (h) | 0.8 - 2.5 | 6.2 - 13.5 |

Table 4: Pharmacokinetic Parameters of this compound and ACT-333679 in Healthy Subjects (Multiple Oral Doses)

| Parameter | This compound | ACT-333679 |

| Tₘₐₓ (h) | ~1 | ~4 |

| t₁/₂ (h) | 0.7 - 2.3 | 9.4 - 14.2 |

Tₘₐₓ: Time to reach maximum plasma concentration. Cₘₐₓ: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. t₁/₂: Elimination half-life. Steady state is achieved within 3 days of twice-daily dosing.

Clinical Efficacy: The GRIPHON Study

The pivotal Phase 3 GRIPHON (Prostacyclin (PGI₂) Receptor Agonist In Pulmonary Arterial Hypertension) study was a multicenter, double-blind, placebo-controlled, event-driven trial that enrolled 1156 patients with PAH. The primary endpoint was a composite of death from any cause or a complication related to PAH.

Table 5: Key Efficacy Results from the GRIPHON Study

| Endpoint | This compound (n=574) | Placebo (n=582) | Hazard Ratio (99% CI) | p-value |

| Primary Composite Endpoint (Morbidity/Mortality) | 27.0% | 41.6% | 0.60 (0.46 - 0.78) | <0.001 |

| Components of the Primary Endpoint | ||||

| Disease Progression | 6.6% | 17.2% | ||

| Hospitalization for PAH Worsening | 15.1% | 21.8% | ||

| Death | 4.9% | 3.1% |

The GRIPHON study demonstrated that this compound significantly reduced the risk of the primary composite endpoint of morbidity or mortality by 40% compared to placebo. The treatment effect was consistent across various subgroups, including patients who were treatment-naïve and those already receiving other PAH therapies.

Table 6: Hemodynamic Effects from a Phase 2 Study

| Parameter | This compound (n=33) | Placebo (n=10) | Treatment Effect (p-value) |

| Pulmonary Vascular Resistance (PVR) | -19.3% (from baseline) | +15.9% (from baseline) | -30.3% (p=0.0045) |

Experimental Protocols

Radioligand Binding Assay for IP Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the IP receptor.

Workflow Diagram:

References

Preclinical In Vitro Profile of Selexipag: A Technical Guide to its Vasodilatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selexipag is an orally available, selective prostacyclin (IP) receptor agonist developed for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] Unlike prostacyclin analogs, this compound is a non-prostanoid agonist, offering a distinct pharmacological profile.[1][3] Its therapeutic effect is primarily mediated through its active metabolite, ACT-333679 (also known as MRE-269), which is significantly more potent and has a longer half-life. This technical guide provides an in-depth overview of the preclinical in vitro studies that have characterized the vasodilatory effects of this compound and its active metabolite, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: IP Receptor Activation and cAMP Signaling

This compound and its active metabolite, ACT-333679, exert their vasodilatory effects by selectively binding to and activating the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation stimulates the Gs-protein pathway, leading to the activation of adenylyl cyclase. Adenylyl cyclase, in turn, catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels in pulmonary arterial smooth muscle cells (PASMCs) promotes vasodilation and inhibits cell proliferation.

The selectivity of this compound and ACT-333679 for the IP receptor over other prostanoid receptors is a key characteristic, which may contribute to a favorable side-effect profile by avoiding the activation of receptors that can cause vasoconstriction or other unwanted effects.

Quantitative Assessment of Vasodilatory Potency

In vitro studies have consistently demonstrated the dose-dependent vasodilatory effects of this compound and its active metabolite on pulmonary arteries. The potency of these compounds is typically quantified by the half-maximal effective concentration (EC50).

| Compound | Preparation | Pre-constrictor | EC50 | Study Reference |

| This compound | Human Pulmonary Artery Rings | Prostaglandin F2α | 1.21 µM | |

| ACT-333679 | Pulmonary Arterial Smooth Muscle Cells | - | 4.3 nM (for relaxation) |

Note: A lower EC50 value indicates higher potency.

Experimental Protocols

The following section details the typical experimental methodologies employed in the in vitro assessment of this compound-induced vasodilation.

Isolated Pulmonary Artery Ring Vasodilation Assay

This ex vivo method is a cornerstone for evaluating the direct effect of vasoactive compounds on blood vessels.

1. Tissue Preparation:

-

Human or animal (e.g., rat, porcine) pulmonary arteries are obtained following ethical guidelines.

-

The arteries are carefully dissected and cut into rings of 2-4 mm in length and 2-4 mm in internal diameter.

-

Adherent connective and adipose tissues are removed under a dissection microscope.

2. Myograph Mounting:

-

The arterial rings are mounted on a wire myograph system. This apparatus allows for the precise measurement of isometric tension.

-

The rings are submerged in a chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain a physiological pH.

3. Equilibration and Viability Testing:

-

The mounted rings are allowed to equilibrate under a baseline tension.

-

The viability of the tissue is confirmed by inducing contraction with a known vasoconstrictor, such as potassium chloride (KCl) or a prostaglandin analog like PGF2α.

-

Endothelial integrity can be assessed by observing relaxation in response to an endothelium-dependent vasodilator like acetylcholine after pre-constriction.

4. Vasodilation Assay:

-

The arterial rings are pre-constricted to a stable, submaximal tension using a vasoconstrictor agent (e.g., Prostaglandin F2α).

-

This compound or its active metabolite is then cumulatively added to the chambers in increasing concentrations.

-

The resulting relaxation (vasodilation) is recorded as a percentage of the pre-constriction tension.

-

Concentration-response curves are constructed to determine the EC50 value.

Pulmonary Arterial Smooth Muscle Cell (PASMC) Assays

These in vitro cell-based assays provide insights into the cellular mechanisms of action.

1. Cell Culture:

-

Primary PASMCs are isolated from human or animal pulmonary arteries and cultured under standard laboratory conditions.

2. cAMP Accumulation Assay:

-

Cultured PASMCs are treated with various concentrations of this compound or its active metabolite.

-

Intracellular cAMP levels are then measured using commercially available assay kits (e.g., ELISA-based).

-

This assay directly confirms the engagement of the IP receptor and the activation of the downstream signaling cascade.

3. Antiproliferative Assay:

-

The effect of this compound's active metabolite, ACT-333679, on the proliferation of PASMCs, often stimulated by growth factors like platelet-derived growth factor (PDGF), is assessed.

-

Cell proliferation can be quantified using various methods, such as BrdU incorporation or direct cell counting.

-

These studies have shown that ACT-333679 has a potent antiproliferative effect on PASMCs.

Summary and Conclusion

The preclinical in vitro data for this compound and its active metabolite, ACT-333679, provide a robust characterization of their vasodilatory and antiproliferative effects. The primary mechanism involves the selective activation of the prostacyclin (IP) receptor, leading to an increase in intracellular cAMP in pulmonary arterial smooth muscle cells. Quantitative data from isolated pulmonary artery ring assays have established the potent, dose-dependent vasodilatory properties of these compounds. The detailed experimental protocols outlined in this guide serve as a foundation for the continued investigation and understanding of prostacyclin pathway modulators in the context of pulmonary vascular diseases.

References

Investigating the Anti-Proliferative Effects of Selexipag: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-proliferative effects of Selexipag, a selective prostacyclin receptor (IP) agonist. The document focuses on the molecular mechanisms, experimental evidence, and relevant protocols for studying these effects, with a primary focus on its active metabolite, MRE-269.

Introduction

This compound is an orally available, selective prostacyclin (IP) receptor agonist approved for the treatment of pulmonary arterial hypertension (PAH). Its therapeutic action is primarily attributed to its potent vasodilatory properties. However, a significant component of its efficacy in vascular remodeling is its anti-proliferative effect on vascular smooth muscle cells.[1][2][3] this compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, MRE-269 (also known as ACT-333679), which is approximately 37 times more potent and has a longer half-life, making it the main contributor to the drug's pharmacological activity.[1][4] This guide will delve into the signaling pathways, quantitative effects, and experimental methodologies used to characterize the anti-proliferative action of this compound and MRE-269.

Core Mechanism of Anti-Proliferation

The anti-proliferative effects of this compound are mediated through the activation of the prostacyclin (IP) receptor, a G-protein-coupled receptor. The binding of its active metabolite, MRE-269, to the IP receptor on pulmonary arterial smooth muscle cells (PASMCs) initiates a signaling cascade that inhibits cell growth.

2.1 Signaling Pathway

Upon activation by MRE-269, the IP receptor couples to the Gs alpha subunit (Gαs) of its associated G-protein. This activation stimulates adenylyl cyclase to catalyze the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets that regulate cell proliferation.

Recent studies have elucidated a more specific downstream pathway in PASMCs from patients with chronic thromboembolic pulmonary hypertension (CTEPH). In these cells, MRE-269 treatment upregulates the expression of DNA-binding protein inhibitor (ID) genes, specifically ID1 and ID3. These ID proteins are known to be involved in controlling cell growth and differentiation. The upregulation of ID1 and ID3 is believed to be a key contributor to the anti-proliferative effect of MRE-269 in this context. This effect was attenuated by an IP receptor antagonist, confirming the pathway's dependence on the IP receptor.

Quantitative Data on Anti-Proliferative Effects

The anti-proliferative potency of this compound's active metabolite, MRE-269, has been quantified in several in vitro studies, primarily using PASMCs stimulated with growth factors like platelet-derived growth factor (PDGF).

Table 1: In Vitro Anti-Proliferative Activity of MRE-269

| Cell Type | Assay Method | Stimulant | Key Findings | Reference |

| Human PASMCs (CTEPH Patient) | BrdU Uptake | PDGF | IC₅₀: 0.07 µM (95% CI, 0.03–0.20) | |

| Human PASMCs (CTEPH Patient) | BrdU Uptake | PDGF | At 0.01 µM, proliferation was suppressed to 64.2 ± 5.0% of control. | |

| Human PASMCs (Normal) | BrdU Uptake | PDGF | At 3 µM, proliferation was reduced to 49.9% of control. | |

| Human PASMCs | Proliferation Assay | PDGF-BB | IC₅₀: 2.9 nM | |

| Human PASMCs (CTEPH vs. Normal) | BrdU Uptake | PDGF | MRE-269 demonstrates a more potent anti-proliferative effect on PASMCs from CTEPH patients than from normal subjects. | |

| Human Scleroderma Skin Fibroblasts | Western Blot | - | Significantly reduced Collagen-1 (COL-1) and Fibronectin (FN) production at various concentrations. |

Experimental Protocols

Standardized protocols are crucial for accurately assessing the anti-proliferative effects of compounds like this compound. Below are detailed methodologies for commonly cited experiments.

4.1 Cell Culture of Human PASMCs

Pulmonary Artery Smooth Muscle Cells (PASMCs) are the primary cell type used for these investigations.

-

Isolation and Culture: PASMCs can be isolated from endarterectomized tissue from CTEPH patients or obtained commercially from normal subjects.

-

Growth Conditions: Cells are typically cultured on collagen type I-coated dishes in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (v/v) penicillin-streptomycin.

-

Incubation: Cultures are maintained in a humidified atmosphere of 5% CO₂ at 37°C.

-

Subculture: Upon reaching confluence, cells are passaged using a suitable dissociation reagent like TrypLE Express. Experiments are typically performed on cells between passages 4 and 8.

4.2 Bromodeoxyuridine (BrdU) Cell Proliferation Assay

This assay measures DNA synthesis as an indicator of cell proliferation. The protocol described here is based on studies investigating MRE-269.

-

Cell Seeding: Plate PASMCs in 96-well culture plates at a density of 3 x 10³ cells/well and allow them to adhere overnight.

-

Growth Arrest: Synchronize the cells by inducing growth arrest. Replace the culture medium with a starvation medium (e.g., DMEM containing 0.1% FBS) and incubate for 48 hours.

-

Treatment: Following starvation, incubate the cells with the starvation medium containing a stimulant (e.g., human recombinant PDGF) and various concentrations of MRE-269 (or vehicle control).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for a specified period (e.g., 2-24 hours) to allow for incorporation into newly synthesized DNA.

-

Detection: Perform detection according to the manufacturer's instructions for the specific ELISA-based BrdU kit (e.g., Roche Holding AG, chemiluminescent). This typically involves fixing the cells, denaturing the DNA, adding an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase), adding the enzyme substrate, and measuring the resulting signal (chemiluminescence or colorimetric) with a plate reader.

-

Data Analysis: Quantify the signal and express it as a percentage of the control (stimulant-only treated cells) to determine the extent of proliferation inhibition.

4.3 Alternative Proliferation and Viability Assays

While BrdU assays are common, other methods can provide complementary data.

-

MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of cells. A reduction in the conversion of tetrazolium salts to colored formazan products indicates reduced cell viability or proliferation.

-

Ki-67 Staining: Ki-67 is a nuclear protein associated with cellular proliferation. Immunohistochemical staining for Ki-67 in tissue sections or immunocytochemistry in cultured cells can be used to identify and quantify proliferating cells.

-

ATP Measurement: The quantity of ATP in a cell population is directly proportional to the number of viable cells. Luminescent ATP assays provide a highly sensitive method for assessing cell viability.

Conclusion

This compound, through its active metabolite MRE-269, exerts significant anti-proliferative effects, particularly on pulmonary arterial smooth muscle cells. This activity is a key component of its therapeutic benefit in pulmonary arterial hypertension, complementing its primary vasodilatory function. The mechanism is rooted in the activation of the IP receptor, leading to a cAMP-mediated signaling cascade that includes the upregulation of the cell growth regulators ID1 and ID3. The quantitative data consistently demonstrate potent inhibition of proliferation at clinically relevant concentrations. The experimental protocols outlined in this guide provide a robust framework for further investigation into the anti-proliferative properties of this compound and other IP receptor agonists in relevant cell types.

References

- 1. Antiproliferative effect of this compound active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Selexipag's Impact on Vascular Smooth Muscle Cell Proliferation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular mechanisms and experimental evidence concerning the anti-proliferative effects of selexipag on vascular smooth muscle cells (VSMCs). It is intended to serve as a technical resource, detailing the signaling pathways, experimental methodologies, and quantitative data that underpin our current understanding.

Introduction: this compound and Vascular Remodeling

This compound is an orally available, selective, non-prostanoid prostacyclin receptor (IP receptor) agonist used in the treatment of pulmonary arterial hypertension (PAH)[1][2]. PAH is a progressive disease characterized by elevated blood pressure in the pulmonary arteries, which leads to right heart failure and death[2][3]. The pathology of PAH involves significant vascular remodeling, a key component of which is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs)[4].

Prostacyclin (PGI2) is a naturally occurring substance that plays a crucial role in maintaining vascular health through vasodilation, inhibition of platelet aggregation, and suppression of smooth muscle cell proliferation. In PAH, the prostacyclin pathway is often impaired. This compound and its active metabolite, MRE-269 (also known as ACT-333679), mimic the beneficial effects of prostacyclin by selectively activating the IP receptor, thereby helping to counteract the pathological VSMC proliferation that contributes to vascular remodeling. MRE-269 is considered the major contributor to the drug's pharmacological activity due to its higher potency and longer half-life compared to the parent compound.

Molecular Mechanism of Anti-Proliferation

The anti-proliferative effect of this compound on VSMCs is mediated through the activation of the IP receptor and its downstream signaling cascade. Unlike some traditional prostacyclin analogs that can interact with other prostanoid receptors (such as the contractile EP3 receptor), this compound's high selectivity for the IP receptor ensures a focused therapeutic action.

The IP Receptor-cAMP Signaling Pathway

-

Receptor Binding: this compound's active metabolite, MRE-269, binds to and activates the G-protein coupled IP receptor on the surface of vascular smooth muscle cells.

-

G-Protein Activation: This binding stimulates the associated Gs alpha subunit (Gαs) of the G-protein complex.

-

cAMP Production: The activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: The resulting increase in intracellular cAMP concentration is the central event that leads to the anti-proliferative effects, primarily through the activation of Protein Kinase A (PKA). This cascade ultimately inhibits the signaling pathways that drive cell cycle progression and proliferation.

Involvement of Inhibitor of DNA Binding (ID) Genes

Recent studies have indicated that the cAMP pathway also modulates the expression of other regulatory proteins. Specifically, MRE-269 has been shown to upregulate the gene expression of DNA-binding protein inhibitor-1 (ID1) and -3 (ID3) in PASMCs. These ID proteins are part of a transcription factor family that is downstream of the bone morphogenetic protein receptor (BMPR) signaling pathway and can be influenced by intracellular cAMP levels. Upregulation of ID1 and ID3 has been shown to contribute to the anti-proliferative activity of MRE-269, and knockdown of ID1 attenuates this effect.

Signaling Pathway Diagram

Caption: this compound's anti-proliferative signaling cascade in VSMCs.

Quantitative Data on Anti-Proliferative Efficacy

In vitro studies have quantified the anti-proliferative effects of this compound's active metabolite, MRE-269, on human pulmonary artery smooth muscle cells (PASMCs). The data highlights its potency, particularly in cells derived from patients with pulmonary hypertension.

| Compound | Cell Type | Proliferation Stimulus | Quantitative Measure | Finding | Source |

| MRE-269 | Human PASMCs from CTEPH* patients | Platelet-Derived Growth Factor (PDGF) | Effective Concentration | Inhibition of proliferation observed at concentrations of 0.01 µmol/L and higher . | |

| MRE-269 | Human PASMCs from CTEPH* patients vs. Normal PASMCs | Platelet-Derived Growth Factor (PDGF) | Comparative Potency | A more potent anti-proliferative effect was observed in CTEPH PASMCs compared to normal PASMCs. | |

| MRE-269 | Human Adults (in vivo) | N/A | Maximum Plasma Concentration (Cmax) | After repeated oral administration of this compound (0.6 mg twice daily), the Cmax of MRE-269 reached ~0.02 µmol/L . |

*CTEPH: Chronic Thromboembolic Pulmonary Hypertension

Experimental Protocols for Assessing Anti-Proliferative Effects

The following section details a representative methodology for evaluating the impact of this compound's active metabolite on VSMC proliferation in vitro, based on published studies.

Cell Culture and Preparation

-

Cell Source: Primary human pulmonary artery smooth muscle cells (PASMCs) are isolated from patients with conditions like CTEPH or from normal subjects (for control).

-

Culture Conditions: Cells are cultured in specialized smooth muscle cell growth medium (e.g., SmGM-2) supplemented with growth factors, antibiotics, and fetal bovine serum. They are maintained in a standard incubator at 37°C with 5% CO2.

-

Plating: For proliferation assays, PASMCs are seeded onto collagen-coated multi-well plates (e.g., 96-well plates) at a specified density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

Proliferation Assay (BrdU Incorporation Method)

-

Serum Starvation: To synchronize the cells in a quiescent state, the growth medium is replaced with a basal medium containing a low serum concentration (e.g., 0.1% FBS) for 24-48 hours.

-

Stimulation and Treatment: Cells are then stimulated with a potent mitogen, such as Platelet-Derived Growth Factor (PDGF-BB, e.g., at 20 ng/mL), to induce proliferation. Simultaneously, cells are treated with various concentrations of MRE-269 or a vehicle control.

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the wells for a set incubation period (e.g., 24 hours). During DNA synthesis (S-phase of the cell cycle), proliferating cells incorporate BrdU into their newly synthesized DNA.

-

Detection: After incubation, the cells are fixed, and the DNA is denatured. A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added, which binds to the incorporated BrdU.

-

Quantification: A substrate for the enzyme is added, which produces a colored product. The intensity of the color, which is proportional to the amount of BrdU incorporated (and thus to the level of cell proliferation), is measured using a microplate reader at a specific wavelength.

Experimental Workflow Diagram

Caption: Workflow for a BrdU-based VSMC proliferation assay.

Conclusion

This compound, through its active metabolite MRE-269, effectively inhibits the proliferation of vascular smooth muscle cells. This action is central to its therapeutic benefit in pulmonary arterial hypertension, where it helps to attenuate the vascular remodeling that drives disease progression. The mechanism is rooted in the selective activation of the IP receptor, leading to an increase in intracellular cAMP and the modulation of downstream signaling pathways, including the upregulation of anti-proliferative ID genes. Quantitative in vitro data confirms that MRE-269 suppresses mitogen-induced PASMC proliferation at clinically relevant concentrations. The well-defined experimental protocols allow for reproducible assessment of these anti-proliferative effects, providing a solid foundation for further research into prostacyclin pathway agonists in vascular diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The in Vitro Characterisation of the Effect of this compound on Small Human Pulmonary Arteries [scirp.org]

The Pharmacodynamics of Selexipag in Animal Models of Pulmonary Arterial Hypertension: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of selexipag, a selective prostacyclin IP receptor agonist, in preclinical animal models of pulmonary arterial hypertension (PAH). This compound, and its more potent active metabolite ACT-333679 (also known as MRE-269), have demonstrated significant therapeutic potential in mitigating the hallmark pathological features of PAH, including elevated pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.[1][2][3][4][5] This document synthesizes key quantitative data from various studies, details the experimental protocols utilized, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action and Signaling Pathway

This compound is a non-prostanoid agonist that selectively targets the prostacyclin receptor (IP receptor). Upon oral administration, this compound is rapidly hydrolyzed to its active metabolite, ACT-333679, which is approximately 37-fold more potent in activating the IP receptor and is the primary contributor to the drug's efficacy. Activation of the IP receptor on pulmonary artery smooth muscle cells (PASMCs) initiates a signaling cascade that leads to vasodilation and inhibition of vascular remodeling.

The binding of ACT-333679 to the IP receptor stimulates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation). Furthermore, this pathway has anti-proliferative and anti-fibrotic effects, counteracting the vascular remodeling characteristic of PAH.

Pharmacodynamic Effects in Animal Models of PAH

This compound has been extensively studied in two primary rat models of PAH: the monocrotaline (MCT)-induced model and the Sugen 5416/hypoxia (SuHx)-induced model. The MCT model induces endothelial injury and subsequent vascular remodeling, while the SuHx model is considered to more closely mimic the complex vascular lesions, including plexiform-like lesions, observed in human PAH.

Quantitative Hemodynamic and Anti-hypertrophic Effects

The following tables summarize the key quantitative findings from preclinical studies, demonstrating the beneficial effects of this compound on right ventricular systolic pressure (RVSP) and right ventricular (RV) hypertrophy, a key indicator of cardiac strain in PAH.

Table 1: Effects of this compound in the Sugen 5416/Hypoxia (SuHx)-Induced PAH Rat Model

| Parameter | Animal Model | Treatment Group | Dose | Duration | Result | Reference |

| RVSP (mmHg) | Sprague-Dawley Rat | Vehicle | - | 3 weeks | 65.3 ± 4.2 | |

| This compound | 20 mg/kg/day | 3 weeks | 45.1 ± 3.1 | |||

| This compound | 60 mg/kg/day | 3 weeks | 40.2 ± 2.5 | |||

| RV Hypertrophy (RV/LV+S) | Sprague-Dawley Rat | Vehicle | - | 3 weeks | 0.59 ± 0.02 | |

| This compound | 20 mg/kg/day | 3 weeks | 0.48 ± 0.02 | |||

| This compound | 60 mg/kg/day | 3 weeks | 0.45 ± 0.02 | |||

| Survival Rate (%) | Fischer Rat | Vehicle | - | 21 days | 30% | |

| This compound | 10 mg/kg/day | 21 days | 100%** |

RVSP: Right Ventricular Systolic Pressure; RV/LV+S: Ratio of Right Ventricular Weight to Left Ventricle plus Septum Weight. **p<0.01 vs. Vehicle

Table 2: Effects of this compound in the Monocrotaline (MCT)-Induced PAH Rat Model

| Parameter | Animal Model | Treatment Group | Dose | Duration | Result | Reference |

| RVSP (mmHg) | Rat | Vehicle | - | 2 weeks | ~60 | |

| This compound | 10 mg/kg/day | 2 weeks | Significant reduction | |||

| RV Hypertrophy | Rat | Vehicle | - | 2 weeks | Increased | |

| This compound | 10 mg/kg/day | 2 weeks | Significantly reduced | |||

| Pulmonary Artery Wall Thickness | Rat | Vehicle | - | 2 weeks | Increased | |

| This compound | 10 mg/kg/day | 2 weeks | Significantly reduced |

Anti-Remodeling Effects

Beyond its hemodynamic benefits, this compound demonstrates potent anti-remodeling effects on the pulmonary vasculature. In the SuHx rat model, a three-week treatment with this compound significantly attenuated the proportion of lung vessels with occlusive lesions and reduced the medial wall thickness of pulmonary arteries. These structural improvements were associated with a decrease in the number of Ki-67-positive (proliferating) cells and reduced expression of collagen type 1 in the remodeled vessels. The active metabolite, ACT-333679, has also been shown to inhibit the proliferation of human pulmonary arterial smooth muscle cells in vitro.

Experimental Protocols

The following sections detail the methodologies for the key animal models and experimental assessments cited in this guide.

Sugen 5416/Hypoxia (SuHx)-Induced PAH Model

This model is recognized for inducing a severe PAH phenotype that closely resembles the human disease.

-

Animal Strain: Male Sprague-Dawley or Fischer rats (6 weeks old).

-

Induction:

-

A single subcutaneous injection of Sugen 5416 (a VEGF receptor antagonist) at a dose of 20 mg/kg.

-

Subsequent exposure to a hypoxic environment (10% oxygen) for three weeks.

-

Return to normoxia (room air) for the remainder of the experiment.

-

-

Treatment:

-

This compound is suspended in a 0.5% methylcellulose solution.

-

Administered orally (e.g., via gavage) twice daily at specified doses (e.g., 20-60 mg/kg/day).

-

Treatment can be initiated at different stages to assess preventative ("early stage") or therapeutic ("late stage") effects.

-

-

Endpoint Assessment:

-

Hemodynamics: Right ventricular systolic pressure (RVSP) is measured via right heart catheterization under anesthesia.

-

Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of their weights (RV/LV+S) is calculated.

-

Vascular Remodeling: Lungs are perfused, fixed, and sectioned. Histological analysis (e.g., Elastica van Gieson staining) is used to assess medial wall thickness and the percentage of occluded vessels. Immunohistochemistry for markers like Ki-67 (proliferation) and collagen type I (fibrosis) is also performed.

-

Monocrotaline (MCT)-Induced PAH Model

This is a widely used and well-established model of PAH.

-

Animal Strain: Male rats (e.g., Sprague-Dawley).

-

Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg).

-

Disease Development: PAH typically develops over 2-4 weeks post-injection.

-

Treatment: this compound is administered, often starting one or two weeks after MCT injection, to assess its therapeutic effects.

-

Endpoint Assessment: Similar to the SuHx model, endpoints include hemodynamic measurements (RVSP), assessment of RV hypertrophy, and histological analysis of pulmonary vascular remodeling.

Conclusion

Preclinical studies in established animal models of pulmonary arterial hypertension provide robust evidence for the beneficial pharmacodynamic effects of this compound. Through its selective activation of the IP receptor signaling pathway, this compound and its active metabolite, ACT-333679, effectively reduce pulmonary arterial pressure, reverse right ventricular hypertrophy, and attenuate the pathological remodeling of pulmonary vessels. The quantitative data and detailed experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals working to advance therapies for PAH.

References

- 1. The selective PGI2 receptor agonist this compound ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective PGI2 receptor agonist this compound ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The selective PGI2 receptor agonist this compound ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats | PLOS One [journals.plos.org]

Selexipag: An In-Depth Analysis of Molecular Interactions Beyond the IP Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selexipag, a prostacyclin receptor (IP) agonist, is a critical therapeutic agent for pulmonary arterial hypertension (PAH). While its primary mechanism of action is the activation of the IP receptor, a nuanced understanding of its molecular interactions reveals a more complex pharmacological profile. This technical guide delves into the molecular targets of this compound and its highly potent active metabolite, ACT-333679, extending beyond the canonical IP receptor pathway. We will explore its limited affinity for other prostanoid receptors, the critical role of biased agonism in its signaling cascade, and the metabolic pathways essential to its pharmacokinetics. This document provides quantitative data, detailed experimental methodologies, and visual diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.

Off-Target Prostanoid Receptor Affinity

While this compound's therapeutic effects are overwhelmingly attributed to its high selectivity for the IP receptor, investigations into its binding profile across other prostanoid receptors have been conducted to assess its specificity. The active metabolite, ACT-333679 (also known as MRE-269), is the primary driver of clinical efficacy, being approximately 37 times more potent than the parent compound[1].

Studies have demonstrated that ACT-333679 has a high affinity for the human IP receptor, with a binding affinity (Ki) of 20 nM[2]. Crucially, it exhibits a high degree of selectivity, with over 130-fold lower affinity for other human prostanoid receptors, including the prostaglandin E receptors (EP₁₋₄), prostaglandin D receptor (DP₁), prostaglandin F receptor (FP), and thromboxane A₂ receptor (TP)[2]. Further characterization has indicated limited binding affinity for the EP₂, EP₄, and DP₁ receptors, with Ki values of ≥2.6 µM[3]. This high selectivity is a key pharmacological feature, minimizing the potential for off-target effects that are observed with less selective prostacyclin analogs.

Table 1: Binding Affinity of ACT-333679 for Prostanoid Receptors

| Receptor Target | Binding Affinity (Ki) | Reference |

| Prostacyclin (IP) Receptor | 20 nM | [2] |

| Prostaglandin E₂ (EP₂) Receptor | ≥2.6 µM | |

| Prostaglandin E₄ (EP₄) Receptor | ≥2.6 µM | |

| Prostaglandin D₁ (DP₁) Receptor | ≥2.6 µM | |

| Other Prostanoid Receptors (EP₁, EP₃, FP, TP) | >130-fold selectivity vs. IP |

Biased Agonism: A Divergence in Downstream Signaling

A significant aspect of ACT-333679's molecular action beyond simple receptor binding is its nature as a biased agonist. This phenomenon, also known as functional selectivity, describes how a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. In the case of ACT-333679, it behaves as a partial agonist in receptor-proximal signaling events but as a full agonist in receptor-distal, phenotypically relevant cellular responses.

Upon binding to the IP receptor, ACT-333679 demonstrates partial agonism in the induction of cyclic AMP (cAMP) accumulation and the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization. However, this partial activation at the initial signaling steps is sufficient to trigger a full response in downstream pathways that are critical for its therapeutic effects, such as pulmonary artery smooth muscle cell (PASMC) relaxation and the inhibition of PASMC proliferation. This biased signaling may explain the sustained efficacy and tolerability profile of this compound, as the limited recruitment of β-arrestin may lead to reduced receptor internalization and tachyphylaxis compared to other prostacyclin analogs.

Table 2: Functional Activity of ACT-333679

| Assay | Parameter | Value | Cell Type | Reference |

| cAMP Accumulation | Emax (vs. Iloprost) | ~56% | hPASMC | |

| β-Arrestin Recruitment | Emax (vs. Iloprost) | ~40% | - | |

| Cellular Relaxation | EC₅₀ | 4.3 nM | hPASMC | |

| Cell Proliferation Inhibition | IC₅₀ | 4.0 nM | hPASMC | |

| Extracellular Matrix Synthesis Inhibition | IC₅₀ | 8.3 nM | hPASMC |

Molecular Interactions in Metabolism

This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, ACT-333679. This biotransformation and subsequent metabolism involve several key enzymes, which represent another class of molecular interactions.

-

Hydrolysis: this compound is converted to ACT-333679 primarily by carboxylesterase 1 (CES-1) in the liver.

-

Oxidative Metabolism: Both this compound and ACT-333679 undergo oxidative metabolism, catalyzed mainly by cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4 .

-

Glucuronidation: The active metabolite, ACT-333679, is further metabolized via glucuronidation by UGT1A3 and UGT2B7 enzymes before excretion.

Understanding these enzymatic interactions is crucial for predicting and managing potential drug-drug interactions.

Experimental Protocols

Prostanoid Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., ACT-333679) for prostanoid receptors.

-

Objective: To quantify the binding affinity of ACT-333679 for the IP receptor and other prostanoid receptors (EP, DP, FP, TP).

-

Materials:

-

Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293-hIP).

-

Radioligand specific for the receptor (e.g., [³H]iloprost for the IP receptor).

-

Unlabeled test compound (ACT-333679) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled competitor, ACT-333679.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of ACT-333679.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of ACT-333679 to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (HTRF)

This protocol describes a method to measure intracellular cAMP levels in response to receptor activation, to assess agonist or antagonist activity.

-

Objective: To quantify the Emax and EC₅₀ of ACT-333679 for cAMP production via the IP receptor.

-

Materials:

-

Cells stably expressing the human IP receptor (e.g., hPASMC or CHO-hIP).

-

Test compound (ACT-333679) and reference agonist (e.g., Iloprost).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate).

-

Cell lysis buffer.

-

Low-volume 384-well assay plates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Seed cells into the 384-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of ACT-333679 and the reference agonist in stimulation buffer containing a PDE inhibitor.

-

Remove culture medium and add the compound dilutions to the cells.

-

Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's protocol.

-

Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

-

Read the plate on an HTRF reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

The signal is inversely proportional to the intracellular cAMP concentration.

-

Generate a standard curve using known cAMP concentrations.

-

Convert HTRF ratios from the cell-based assay to cAMP concentrations.

-

Plot cAMP concentration against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

-

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol outlines a method to measure the recruitment of β-arrestin to an activated receptor.

-

Objective: To quantify the Emax and EC₅₀ of ACT-333679 for β-arrestin recruitment to the IP receptor.

-

Materials:

-

PathHunter® cell line engineered to co-express the IP receptor fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

-

Test compound (ACT-333679) and a reference agonist.

-

PathHunter® detection reagents (containing substrate for the complemented enzyme).

-

White, opaque 96- or 384-well cell culture plates.

-

A luminometer.

-

-

Procedure:

-

Plate the PathHunter® cells in the assay plates and incubate overnight.

-

Prepare serial dilutions of ACT-333679 and the reference agonist.

-

Add the compound dilutions to the cells.

-

Incubate the plates for 90 minutes at 37°C to stimulate receptor activation and β-arrestin recruitment.

-

Allow plates to equilibrate to room temperature.

-

Add the PathHunter® detection reagent according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature to allow the chemiluminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the extent of β-arrestin recruitment.

-

Plot the relative light units (RLU) against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values relative to the reference agonist.

-

Conclusion

The molecular profile of this compound, and specifically its active metabolite ACT-333679, extends beyond its function as a simple IP receptor agonist. While its high selectivity for the IP receptor over other prostanoid receptors is a defining characteristic that contributes to its favorable side-effect profile, its action as a biased agonist is a critical molecular feature. The ability to elicit a full therapeutic response in downstream pathways while only partially engaging receptor-proximal signaling and desensitization machinery like β-arrestin recruitment is a sophisticated mechanism that likely underpins its sustained clinical efficacy. Furthermore, a thorough understanding of its metabolic interactions with key enzymes such as CES-1 and various CYPs is fundamental for its safe and effective use in clinical practice. This guide provides the quantitative data and methodological framework necessary for researchers to further explore and build upon our current understanding of this important therapeutic agent.

References

Selexipag's In Vitro Effect on Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selexipag is a selective, orally available non-prostanoid prostacyclin receptor (IP receptor) agonist utilized in the management of pulmonary arterial hypertension (PAH).[1][2] It functions as a prodrug, rapidly hydrolyzed by carboxylesterases to its active metabolite, ACT-333679 (also known as MRE-269), which is approximately 37 times more potent than the parent compound.[1][3] A key pharmacological action of prostacyclin and its analogs is the inhibition of platelet aggregation.[4] This technical guide provides an in-depth overview of the in vitro effects of this compound and its active metabolite on platelet aggregation, detailing the underlying signaling pathways and experimental methodologies.

Mechanism of Action: The Prostacyclin IP Receptor Signaling Pathway

This compound and its active metabolite, ACT-333679, exert their anti-platelet effects by activating the prostacyclin IP receptor, a G-protein coupled receptor on the surface of platelets. This activation triggers a signaling cascade that ultimately leads to the inhibition of platelet aggregation.

The binding of this compound or ACT-333679 to the IP receptor stimulates the associated Gs alpha subunit of the G protein complex. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).

PKA is a critical negative regulator of platelet activation and phosphorylates several downstream targets to inhibit platelet function. These targets include:

-

Inositol Trisphosphate (IP3) Receptor: PKA-mediated phosphorylation of the IP3 receptor on the dense tubular system inhibits the release of intracellular calcium (Ca2+), a crucial second messenger for platelet activation.

-

Vasodilator-Stimulated Phosphoprotein (VASP): Phosphorylation of VASP is involved in the suppression of glycoprotein IIb/IIIa receptor activation, which is the final common pathway for platelet aggregation.

-

Gα13 and GPIbβ: These proteins, involved in cell adhesion and spreading, are also targets of PKA, contributing to the overall inhibitory effect on platelet function.

While this compound demonstrates potent in vitro inhibition of platelet aggregation, it is noteworthy that at clinically relevant concentrations administered in vivo, a significant effect on platelet aggregation has not been observed in healthy individuals or in large clinical trials.

Quantitative Data on In Vitro Platelet Aggregation Inhibition

The inhibitory effects of this compound and its active metabolite, ACT-333679, on platelet aggregation have been quantified in vitro. The following tables summarize the available data on their half-maximal inhibitory concentrations (IC50).

| Compound | Agonist | IC50 (µM) | Source |

| This compound | ADP (10 µM) | 5.5 | |

| ACT-333679 | ADP (10 µM) | 0.21 |

Experimental Protocols